ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate
Description
Ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-methoxyphenyl group at position 7 and a thioether-linked ethyl butanoate moiety at position 3. The thioether-ester side chain increases lipophilicity compared to simpler thiol derivatives, suggesting possible applications as a prodrug or pharmaceutical intermediate .
Properties
IUPAC Name |
ethyl 2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-4-14(15(22)24-5-2)25-17-19-18-16-20(10-11-21(16)17)12-6-8-13(23-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAHFWSMFFVSBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C2N1CCN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate are the proteins ATF4 and NF-kB. These proteins play a crucial role in the regulation of cellular stress responses and inflammation, respectively.
Mode of Action
This compound interacts with its targets by forming favorable interactions with the active residues of ATF4 and NF-kB proteins. This interaction results in the inhibition of ER stress and apoptosis, as well as the NF-kB inflammatory pathway.
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway. The inhibition of these pathways by this compound leads to a reduction in inflammation and cellular stress, which can have downstream effects on various cellular processes.
Result of Action
The molecular and cellular effects of this compound’s action include significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Additionally, it exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate is a compound of interest due to its potential biological activities. The imidazole and triazole moieties present in its structure are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 386.43 g/mol. The compound features a thioether linkage and an ethyl ester group which may influence its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing imidazole and triazole rings exhibit significant antimicrobial properties. A study focusing on similar imidazole derivatives reported that they possess potent antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2 to 8 µg/mL against various bacterial strains.
- The presence of electron-donating groups like methoxy enhances the activity against Gram-positive bacteria.
Anticancer Potential
The anticancer activity of imidazole derivatives has been well documented. This compound is hypothesized to exert its effects through:
- Inhibition of cell proliferation : Similar compounds have shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Induction of apoptosis : Mechanistic studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the ability of imidazole derivatives to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that:
- Compounds with similar structures can reduce the production of pro-inflammatory cytokines.
- They may also inhibit nitric oxide (NO) production in macrophages.
Case Studies
-
Antimicrobial Efficacy : A study evaluated a series of imidazole derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications at the phenyl ring significantly impacted antimicrobial activity.
Compound MIC (µg/mL) Activity Type Compound A 4 Antibacterial Compound B 8 Antifungal - Anticancer Activity : In a recent study on imidazole derivatives, this compound was tested against various cancer cell lines with promising results indicating a dose-dependent inhibition of cell growth.
Comparison with Similar Compounds
Structural and Functional Differences
The target compound shares a core imidazo[2,1-c][1,2,4]triazole scaffold with two analogs:
7-(4-Methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (Analog 1)
7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol (Analog 2)
Key distinctions include:
- Analog 1: 4-Methyl (-CH₃) – weakly electron-donating, increases lipophilicity. Analog 2: 4-Fluoro (-F) – electron-withdrawing, improves metabolic stability and bioavailability.
- Sulfur Functionalization :
- Target : Thioether ester (–S–CH₂COOEt) – lipophilic, may act as a prodrug via esterase hydrolysis.
- Analogs 1 & 2 : Thiol (-SH) – polar, reactive, prone to oxidation or dimerization.
Physicochemical Properties
Implications of Structural Modifications
- In contrast, the fluoro group in Analog 2 reduces electron density, favoring interactions with hydrophobic pockets .
Solubility and Lipophilicity :
Metabolic Stability :
Research and Development Status
- Analog 1 : Discontinued, likely due to stability issues (e.g., thiol dimerization) or insufficient efficacy .
- Analog 2: No results reported, suggesting challenges in synthesis or biological performance .
- Target Compound : The incorporation of methoxy and ester groups addresses limitations of the analogs, positioning it as a candidate for further pharmacological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
